molecular formula C16H16O6 B192036 Oxypeucedanin hydrate CAS No. 2643-85-8

Oxypeucedanin hydrate

Cat. No.: B192036
CAS No.: 2643-85-8
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-CYBMUJFWSA-N
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Description

Oxypeucedanin hydrate is a furanocoumarin. It has a role as a metabolite.
This compound is a natural product found in Angelica japonica, Peucedanum japonicum, and other organisms with data available.

Mechanism of Action

Target of Action

Oxypeucedanin hydrate is a furanocoumarin that has been found to interact with GABA-transaminase , a hypothetical target . This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in reducing neuronal excitability in the nervous system.

Mode of Action

It has been suggested that this compound may inhibit the activity of this enzyme, thereby increasing the levels of gaba in the brain . This could potentially lead to a reduction in neuronal excitability, which may explain its observed antiseizure effects .

Biochemical Pathways

This compound appears to affect the GABAergic pathway by interacting with GABA-transaminase . By inhibiting this enzyme, it could potentially increase the concentration of GABA in the brain, leading to reduced neuronal excitability . This could have downstream effects on various neurological processes, potentially contributing to its antiseizure activity .

Pharmacokinetics

After intravenous administration of this compound to rats, the pharmacokinetics fit the linear kinetics characteristics. Some parameters including average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) are dose-independent and the area under concentration-time curve (AUC) increased in a dose-proportional manner . Single oral administration of this compound showed poor and slow absorption with the mean time to reach the peak concentration (Tmax) of 3.38 h, MRT of 5.86 h, T1/2Z of 2.94 h, and a mean absolute bioavailability of 10.26% in rats .

Result of Action

This compound has been shown to have potent antiseizure activity. In a study using a larval zebrafish model, this compound was found to reduce seizure-like behavior by 74% . This suggests that the compound’s action on GABA-transaminase and the resulting increase in GABA levels may have a significant impact on neuronal excitability, leading to a reduction in seizure-like behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction conditions can significantly affect the yield of this compound from plant sources . Furthermore, the bioavailability of this compound can be affected by factors such as the route of administration and the presence of other compounds . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Oxypeucedanin hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating cellular responses .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its antiproliferative and cytotoxic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity or activate signaling pathways, leading to changes in gene expression. For example, this compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that this compound can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it exhibits beneficial effects, such as anti-inflammatory and antiproliferative activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can further interact with other biomolecules . This metabolism can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .

Properties

IUPAC Name

4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949318
Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2643-85-8, 24724-52-5
Record name (+)-Oxypeucedanin hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2643-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxypeucedanin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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